N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide, also known as NFPI, is an organic compound developed as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of tetrahydrofolate, which is essential for the synthesis of nucleic acids, amino acids, and other important molecules in the body. NFPI is a promising drug candidate for the treatment of various diseases, including cancer.
作用机制
Target of Action
The primary target of F6495-4283 is the proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that plays a crucial role in regulating the amount of cholesterol in the body .
Mode of Action
F6495-4283 interacts with PCSK9, inhibiting its function . This inhibition leads to a decrease in low-density lipoprotein cholesterol (LDL-C), which is often referred to as “bad cholesterol” due to its association with an increased risk of heart disease .
Biochemical Pathways
The inhibition of PCSK9 by F6495-4283 affects the LDL receptor pathway . Normally, PCSK9 binds to LDL receptors on the surface of cells, promoting their degradation and preventing them from removing LDL-C from the bloodstream . By inhibiting PCSK9, F6495-4283 allows more LDL receptors to remain on the cell surface, leading to increased uptake and clearance of LDL-C from the bloodstream .
Result of Action
The result of F6495-4283’s action is a reduction in LDL-C levels in the bloodstream . This can potentially decrease the risk of developing atherosclerosis and other heart diseases associated with high levels of LDL-C .
实验室实验的优点和局限性
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has several advantages for laboratory experiments. It is a potent inhibitor of DHFR, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro. In addition, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it has a relatively short half-life in aqueous solutions.
未来方向
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has potential applications in the treatment of various diseases, including cancer. Future research should focus on developing better delivery systems for N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide, as well as exploring its potential use in combination with other drugs. Additionally, further research should be conducted to better understand its mechanism of action, its biochemical and physiological effects, and its potential side effects. Finally, further research should be conducted to explore its potential use in other diseases, such as autoimmune disorders.
合成方法
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluorophenylacetonitrile with 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid. This reaction produces N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide as the main product. The second step involves the reaction of N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide with a base, such as sodium hydroxide, to form the active form of the molecule.
科学研究应用
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has been studied extensively in the laboratory and has been shown to be a potent inhibitor of DHFR. Its inhibition of DHFR has been demonstrated in various cell lines, including cancer cells. In addition, N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has been found to be active against other enzymes involved in the synthesis of tetrahydrofolate, such as thymidylate synthase.
属性
IUPAC Name |
N-(2-fluorophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-13-3-1-2-4-14(13)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBXCRSNMNOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。